

Pharmacological Profile of N-Cyclopropyl Bimatoprost: A Technical Guide

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Compound of Interest

Compound Name: *N-Cyclopropyl Bimatoprost*

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Disclaimer: Publicly available pharmacological data for **N-Cyclopropyl Bimatoprost** is limited. This guide provides a comprehensive overview of the well-characterized pharmacological profile of its parent compound, Bimatoprost, to serve as a foundational reference. The introduction of a cyclopropyl group on the amide nitrogen may influence the compound's binding affinity, selectivity, and pharmacokinetic properties, warranting direct experimental investigation.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2 α (PGF2 α) widely used in the treatment of glaucoma and ocular hypertension.[1][2] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[3][4] **N-Cyclopropyl Bimatoprost** is a derivative of Bimatoprost, characterized by the substitution of the ethyl group on the amide with a cyclopropyl group. While specific pharmacological data for **N-Cyclopropyl Bimatoprost** is not extensively documented in peer-reviewed literature, understanding the profile of Bimatoprost provides a critical framework for predicting its potential activities and guiding future research.

Physicochemical Properties

A comparison of the key physicochemical properties of Bimatoprost and **N-Cyclopropyl Bimatoprost** is presented below.

Property	Bimatoprost	N-Cyclopropyl Bimatoprost
IUPAC Name	(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[2]	(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide[1]
Molecular Formula	C25H37NO4[2]	C26H37NO4[1]
Molecular Weight	415.57 g/mol [2]	427.58 g/mol [1]
CAS Number	155206-00-1[2]	1138395-12-6[1]

Pharmacodynamics

The primary mechanism of action of Bimatoprost involves the regulation of aqueous humor dynamics. It is considered a prostamide analog, and its effects are believed to be mediated through a distinct prostamide receptor, although it also demonstrates activity at the prostaglandin F (FP) receptor.[5]

Receptor Binding and Functional Activity

While direct binding data for **N-Cyclopropyl Bimatoprost** is unavailable, the data for Bimatoprost and its free acid provide insight into its likely targets. Bimatoprost itself is a prodrug that is hydrolyzed in the eye to its active free acid form.

Table 1: Receptor Binding Affinities (K_i) and Functional Activities (EC₅₀) of Bimatoprost and its Free Acid

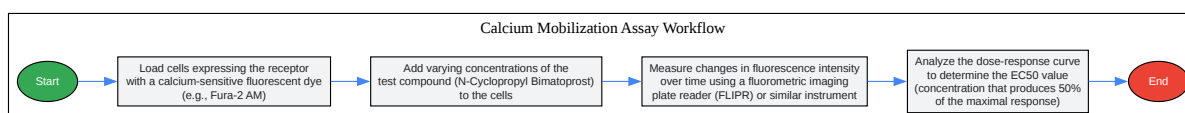
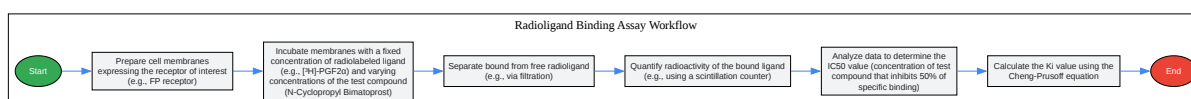
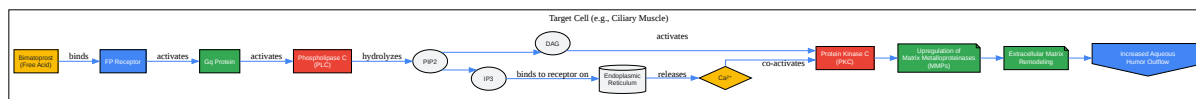
Compound	Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)
Bimatoprost	FP	9250 ± 846	3070 ± 1330 (in HEK-293 cells)
Bimatoprost Free Acid	FP	59 ± 6	15 ± 3 (in HEK-293 cells)
Bimatoprost Acid	EP1	95	2.7
Bimatoprost Acid	EP3	387	-

Data sourced from multiple studies. It is important to note that experimental conditions can influence these values.

Bimatoprost's free acid is a potent agonist at the FP receptor.^[6] The parent compound, Bimatoprost, also demonstrates activity at the FP receptor, albeit with lower potency.^[6] Bimatoprost acid also shows affinity for EP1 and EP3 receptors.^[6]

Signaling Pathway

Activation of the FP receptor by Bimatoprost's free acid initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways. This ultimately enhances aqueous humor outflow.



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